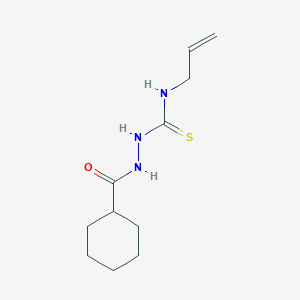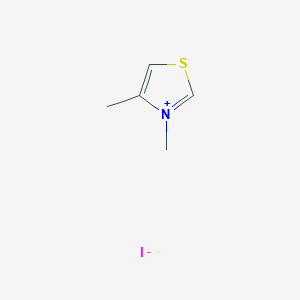
3,4-Dimethyl-1,3-thiazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The compound has a five-membered ring structure containing three carbon atoms, one sulfur atom, and one nitrogen atom. The iodide ion is associated with the thiazolium cation, making it a salt.
Méthodes De Préparation
The synthesis of 3,4-Dimethyl-1,3-thiazol-3-ium iodide typically involves the reaction of 3,4-dimethylthiazole with an iodinating agent. One common method is the reaction of 3,4-dimethylthiazole with iodine in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3,4-Dimethyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The thiazolium ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,4-Dimethyl-1,3-thiazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-1,3-thiazol-3-ium iodide involves its interaction with biological molecules. The thiazolium ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or RNA, leading to disruptions in gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
3,4-Dimethyl-1,3-thiazol-3-ium iodide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
What sets this compound apart is its unique combination of methyl groups and iodide ion, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
24300-70-7 |
|---|---|
Formule moléculaire |
C5H8INS |
Poids moléculaire |
241.10 g/mol |
Nom IUPAC |
3,4-dimethyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C5H8NS.HI/c1-5-3-7-4-6(5)2;/h3-4H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
MJHRPWKNKAWBDQ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CSC=[N+]1C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14143711.png)
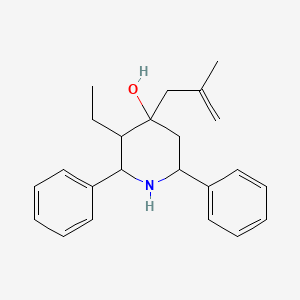

![(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B14143717.png)
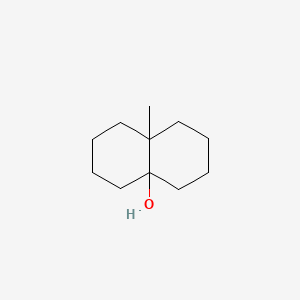
![7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid](/img/structure/B14143732.png)
![(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury](/img/structure/B14143734.png)
![ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate](/img/structure/B14143740.png)
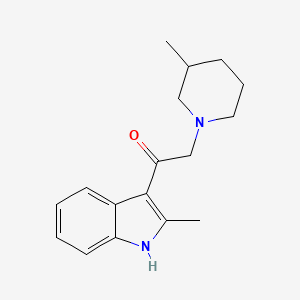
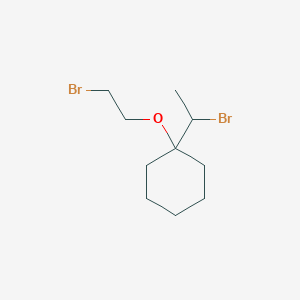
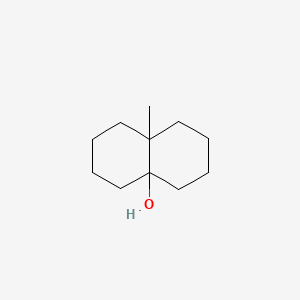
![3-Amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B14143763.png)
